1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea
CAS No.:
Cat. No.: VC20008219
Molecular Formula: C10H11F3N2OS
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3N2OS |
|---|---|
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 1-ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
| Standard InChI | InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17) |
| Standard InChI Key | YRUQQTOSETWSHS-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea (C₁₀H₁₁F₃N₂OS) features a thiourea core (–NH–CS–NH–) flanked by an ethyl group and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (–OCF₃) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₃N₂OS |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
| Key Functional Groups | Thiourea, Trifluoromethoxy |
X-ray crystallography of related thioureas reveals planar configurations around the thiocarbonyl group, with bond lengths of ~1.36 Å for C=S and ~1.33 Å for C–N .
Spectroscopic Signatures
Infrared spectroscopy of analogous compounds shows characteristic absorptions:
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N–H Stretching: 3250–3350 cm⁻¹ (asymmetric) and 3150–3200 cm⁻¹ (symmetric)
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C=S Stretching: 1250–1300 cm⁻¹
¹H NMR spectra typically display:
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Ethyl group signals: δ 1.2–1.4 ppm (CH₃), δ 3.4–3.6 ppm (CH₂)
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Aromatic protons: δ 7.2–7.8 ppm (split by para-substituent effects)
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via nucleophilic addition of ethylamine to 4-(trifluoromethoxy)phenyl isothiocyanate:
Optimized conditions from similar syntheses suggest:
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Solvent: Anhydrous THF or dichloromethane
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Temperature: 0–5°C to minimize side reactions
Purification Challenges
The trifluoromethoxy group’s lipophilicity complicates isolation. Column chromatography (silica gel, hexane/ethyl acetate 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) are effective.
Biological Activity Profiles
Neuroprotective Effects
A patent evaluating 1-ethyl-3-[6-(trifluoromethoxy)benzothiazol-2-yl]thiourea (a structural analog) demonstrated:
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Glutamate Release Reduction: 50–70% suppression at 0.1–1 µM concentrations
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LDH Activity Inhibition: Comparable to riluzole (40–70% reduction)
| Parameter | Effect at 1 µM |
|---|---|
| Glutamate Release | 50% of control |
| LDH Activity | 55% of control |
Structure-Activity Relationships
Key determinants of activity:
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Thiourea Core: Essential for hydrogen bonding with biological targets
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Trifluoromethoxy Group: Enhances membrane permeability and metabolic stability
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Ethyl Substituent: Balances lipophilicity without steric hindrance
Comparative studies show that replacing the ethyl group with bulkier alkyl chains reduces target affinity by 30–50% .
Pharmacokinetic Considerations
Predicted properties (using QikProp):
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LogP: 2.8 (optimal for blood-brain barrier penetration)
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PSA: 76 Ų (moderate passive diffusion)
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CYP450 Inhibition: Low risk (2C19 IC₅₀ > 10 µM)
Future Research Directions
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Target Validation: Confirm InhA binding through X-ray crystallography
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In Vivo Efficacy: Evaluate pharmacokinetics in murine TB models
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Toxicity Profiling: Expand cytotoxicity screening to hepatic and neuronal cell lines
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